An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of ethyl 3,5-dimethyl-1H-indole-2-carboxylate. As a substituted indole, this compound is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the indole scaffold in a vast array of biologically active molecules.[1] This document serves as a technical resource, offering insights into its synthesis, reactivity, and spectroscopic profile, grounded in established chemical principles and data from closely related analogues.
Chemical Identity and Structure
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a heterocyclic organic compound featuring a bicyclic indole core. The indole ring system is substituted with methyl groups at the 3 and 5 positions and an ethyl carboxylate group at the 2 position.
| Property | Value |
| IUPAC Name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 207688-03-9 |
| Canonical SMILES | CCOC(=O)C1=C(C)C2=C(N1)C=C(C)C=C2 |
| InChI Key | Not available |
Synthesis of Ethyl 3,5-dimethyl-1H-indole-2-carboxylate
The most established and versatile method for the synthesis of substituted indoles, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, is the Fischer indole synthesis.[2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or an aldehyde.[2][3]
The synthesis of the target molecule can be logically achieved through the reaction of p-tolylhydrazine (4-methylphenylhydrazine) with ethyl 2-methylacetoacetate. The reaction proceeds through the formation of a key hydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the final indole product.[2][3]
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a plausible method for the synthesis of ethyl 3,5-dimethyl-1H-indole-2-carboxylate.
Step 1: Formation of the Hydrazone Intermediate
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To a solution of p-tolylhydrazine hydrochloride (1.1 equivalents) in ethanol, add ethyl 2-methylacetoacetate (1.0 equivalent).
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Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the hydrazone is typically indicated by the consumption of the starting materials.
Step 2: Acid-Catalyzed Cyclization
-
Once the hydrazone formation is complete, the reaction mixture is subjected to acid-catalyzed cyclization. A variety of Brønsted or Lewis acids can be employed, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[2][3]
-
For this transformation, a mixture of sulfuric acid in ethanol or PPA is often effective. The acid should be added cautiously to the reaction mixture at a low temperature (0-5 °C).
-
After the addition of the acid, the reaction mixture is heated to reflux (typically 80-100 °C) for several hours. The progress of the cyclization should be monitored by TLC.
-
Upon completion, the reaction is quenched by pouring the mixture into ice-water.
-
The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 3,5-dimethyl-1H-indole-2-carboxylate.
Figure 1: Workflow for the Fischer Indole Synthesis.
Physicochemical Properties
| Property | Value | Source/Basis |
| Appearance | Expected to be a white to off-white solid. | Based on analogues like ethyl 5-hydroxy-2-methylindole-3-carboxylate.[5] |
| Melting Point | Predicted to be in the range of 130-160 °C. | Based on analogues like ethyl 2-methylindole-3-carboxylate (134-136 °C).[5] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | General property of similar organic esters. |
| Stability | Stable under normal conditions. May be sensitive to light and air over long-term storage. | General stability of indole compounds. |
Spectroscopic Characterization
The structural elucidation of ethyl 3,5-dimethyl-1H-indole-2-carboxylate relies on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the indole core protons, the two methyl groups, and the ethyl ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~8.5-9.5 | br s |
| Aromatic CH (C4-H, C6-H, C7-H) | ~7.0-7.5 | m |
| Ethyl CH₂ | ~4.3-4.4 | q |
| C5-CH₃ | ~2.4-2.5 | s |
| C3-CH₃ | ~2.5-2.6 | s |
| Ethyl CH₃ | ~1.3-1.4 | t |
Predicted chemical shifts are based on data from similar compounds such as ethyl 5-methyl-1H-indole-2-carboxylate and ethyl 6-methoxy-3-methyl-1H-indole-2-carboxylate.[6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~162-163 |
| C2, C7a | ~127-137 |
| C3, C3a, C4, C5, C6, C7 | ~110-130 |
| Ethyl CH₂ | ~60-61 |
| C5-CH₃ | ~21-22 |
| C3-CH₃ | ~10-12 |
| Ethyl CH₃ | ~14-15 |
Predicted chemical shifts are based on data from similar compounds.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3400 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2850-3000 |
| C=O Stretch (Ester) | ~1680-1700 |
| C=C Stretch (Aromatic) | ~1450-1600 |
| C-O Stretch (Ester) | ~1200-1300 |
Expected wavenumbers are based on typical values for these functional groups and data for ethyl indole-2-carboxylate.[7]
Mass Spectrometry (MS)
In mass spectrometry, ethyl 3,5-dimethyl-1H-indole-2-carboxylate is expected to show a molecular ion peak corresponding to its molecular weight.
-
Molecular Ion (M⁺): m/z = 217
-
Common Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 172) and further fragmentation of the indole ring.
Reactivity and Potential Applications
The reactivity of ethyl 3,5-dimethyl-1H-indole-2-carboxylate is governed by the indole nucleus and the ethyl ester functionality. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the vacant positions on the benzene ring. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.[1] The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be reduced to the alcohol.
Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] Substituted indole-2-carboxylates, in particular, serve as crucial intermediates in the synthesis of pharmaceuticals. For instance, they are precursors for compounds investigated as antimicrobial agents, CRTH2 receptor antagonists, and inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO).[5][8] Given these precedents, ethyl 3,5-dimethyl-1H-indole-2-carboxylate represents a valuable building block for the development of novel therapeutic agents.
Safety and Handling
As with any chemical compound, ethyl 3,5-dimethyl-1H-indole-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory environment or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 21, 2026, from [Link].
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- Sigma-Aldrich. (n.d.). Ethyl indole-2-carboxylate 97.
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PubChem. (n.d.). Ethyl indole-2-carboxylate. Retrieved January 21, 2026, from [Link].
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72.
- Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200.
- Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
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Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved January 21, 2026, from [Link].
- ChemBK. (n.d.). Ethyl 3,5-Dimethyl-1H-Pyrrole-2-Carboxylate.
- Al-Tel, T. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3795.
- Supporting Inform
- Supporting Inform
- Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate.
- Santa Cruz Biotechnology. (n.d.). Ethyl 3,5-dimethyl-1H-indole-2-carboxylate.
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